An In-depth Technical Guide to the Chemical Structure of Dansyl-L-Glu DCHA Salt
An In-depth Technical Guide to the Chemical Structure of Dansyl-L-Glu DCHA Salt
This guide provides a comprehensive examination of the chemical structure, properties, and applications of Dansyl-L-Glu DCHA salt. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes and amino acid derivatives in their work.
Introduction: Unveiling a Versatile Fluorophore
Dansyl-L-Glu DCHA salt is a fluorescent derivative of the amino acid L-glutamic acid. It belongs to a class of compounds known as dansylated amino acids, which are widely employed in various biochemical and analytical techniques. The dansyl group, a derivative of 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), imparts fluorescent properties to the otherwise non-fluorescent L-glutamic acid.[1][2] The formation of a salt with dicyclohexylamine (DCHA) enhances the compound's stability and crystallinity, facilitating its purification, handling, and storage.[3] This makes Dansyl-L-Glu DCHA salt a valuable tool in protein sequencing, peptide mapping, and as a fluorescent probe to investigate molecular interactions.[1][4]
Deconstructing the Molecular Architecture
The chemical structure of Dansyl-L-Glu DCHA salt is an ionic complex formed between the dansylated L-glutamic acid anion and two dicyclohexylammonium cations.[5] Let's dissect each component to understand its contribution to the overall structure and function.
The Fluorescent Heart: The Dansyl Group
The core of the molecule's utility lies in the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. This moiety is introduced by the reaction of dansyl chloride with the primary amino group of L-glutamic acid.[1][2]
Key features of the dansyl group include:
-
Aromatic Naphthalene Ring System: This rigid, planar structure is the basis of the molecule's fluorescence.
-
Dimethylamino Group (-N(CH₃)₂): This electron-donating group is crucial for the fluorescent properties. It is involved in an intramolecular charge transfer upon photoexcitation.[6]
-
Sulfonyl Group (-SO₂-): This group forms a stable sulfonamide bond with the amino group of L-glutamic acid, which is resistant to acid hydrolysis.[7]
The fluorescence of the dansyl group is highly sensitive to its local environment, a phenomenon known as solvatochromism.[6] This property makes dansylated compounds excellent probes for studying protein conformation and binding events.[2]
The Biological Scaffold: L-Glutamic Acid
L-Glutamic acid is an acidic, proteinogenic amino acid, meaning it is one of the fundamental building blocks of proteins.[8][9][10] Its structure features:
-
An α-carbon: The central carbon atom.
-
An α-amino group (-NH₂): This is the site of dansylation.
-
An α-carboxyl group (-COOH): One of the acidic functional groups.
-
A side chain (-(CH₂)₂-COOH): This side chain contains a second carboxyl group, making glutamic acid an acidic amino acid.[8][11]
In Dansyl-L-Glu DCHA salt, the α-amino group is covalently linked to the dansyl group. The two carboxyl groups are deprotonated, carrying negative charges that are counterbalanced by the dicyclohexylammonium cations.
The Stabilizing Counterion: Dicyclohexylamine (DCHA)
Dicyclohexylamine (DCHA) is a secondary amine consisting of two cyclohexyl groups attached to a nitrogen atom.[12] It is a strong organic base that readily forms salts with acidic compounds.[13] In the context of Dansyl-L-Glu DCHA salt, DCHA serves several critical functions:
-
Salt Formation: It neutralizes the two acidic carboxyl groups of the dansylated glutamic acid, forming a stable salt.[3][5]
-
Enhanced Crystallinity: The resulting dicyclohexylammonium salt is often a crystalline solid, which is significantly easier to purify by recrystallization compared to the free acid form, which may be an oil or an amorphous solid.[3]
-
Improved Handling and Stability: The solid, crystalline nature of the salt enhances its stability during storage and makes it easier to handle and weigh accurately.[3]
The molecular formula for Dansyl-L-Glu DCHA salt is C₁₇H₂₀N₂O₆S · 2C₆H₁₃N, with a corresponding molecular weight of 578.76 g/mol .[5][14]
Visualizing the Chemical Structure
To provide a clear representation of the molecular assembly, the following diagrams illustrate the individual components and the final salt structure.
Caption: Core components of Dansyl-L-Glu DCHA salt.
Caption: Ionic structure of Dansyl-L-Glu DCHA salt.
Synthesis and Characterization
The synthesis of Dansyl-L-Glu DCHA salt is a two-step process.
Dansylation of L-Glutamic Acid
The first step involves the nucleophilic substitution reaction between dansyl chloride and the α-amino group of L-glutamic acid.[15] This reaction is typically carried out under alkaline conditions (pH 9.5-10) to ensure the amino group is deprotonated and thus more nucleophilic.[16]
Experimental Protocol: Dansylation
-
Dissolve L-glutamic acid in a sodium carbonate buffer (pH 9.5).
-
Add a solution of dansyl chloride in a water-miscible organic solvent (e.g., acetone or acetonitrile) to the amino acid solution.[17] An excess of dansyl chloride is used to drive the reaction to completion.[18]
-
Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) in the dark for a specified period (e.g., 60 minutes).[15][19]
-
Quench the reaction by adding a small amine or by acidification to consume the excess dansyl chloride.[18]
Caption: Workflow for the dansylation of L-glutamic acid.
Salt Formation with DCHA
The resulting dansylated L-glutamic acid is then converted to its dicyclohexylammonium salt.
Experimental Protocol: Salt Formation
-
Dissolve the crude Dansyl-L-glutamic acid in a suitable organic solvent (e.g., ethanol or ethyl acetate).[3]
-
Slowly add a stoichiometric amount (two equivalents) of dicyclohexylamine (DCHA) to the solution with stirring.[3]
-
The Dansyl-L-Glu DCHA salt will typically precipitate out of the solution. Cooling the mixture can promote crystallization.[3]
-
Collect the crystalline product by vacuum filtration, wash with a cold solvent to remove impurities, and dry under vacuum.[20]
Analytical Characterization
The purity and identity of Dansyl-L-Glu DCHA salt are confirmed using various analytical techniques:
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the dansylated amino acid on a reverse-phase column.[21][22] |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the mass of the dansylated glutamic acid and fragment ions characteristic of the dansyl and glutamate moieties.[4][23] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure. | Resonances corresponding to the protons and carbons of the dansyl, glutamate, and dicyclohexylammonium components.[24] |
| Fluorescence Spectroscopy | Confirmation of fluorescent properties. | Excitation and emission maxima characteristic of the dansyl fluorophore, which are solvent-dependent.[25] |
Applications in Research and Development
The unique properties of Dansyl-L-Glu DCHA salt make it a versatile tool in several scientific disciplines:
-
Protein Sequencing: The dansyl group's stability to acid hydrolysis allows for the identification of N-terminal amino acids of proteins and peptides.[7]
-
Fluorescent Probing: Its sensitivity to the local environment enables the study of protein folding, conformational changes, and ligand binding.[2][6]
-
Chromatographic Analysis: The dansyl moiety enhances the detectability of amino acids in HPLC, allowing for sensitive quantification in complex biological samples.[15][18][21]
-
Drug Development: As a derivative of a key biological molecule, it can be used in the development of targeted fluorescent probes for studying enzyme activity or receptor binding.
Conclusion
Dansyl-L-Glu DCHA salt is a well-defined chemical entity with a multifaceted structure that underpins its utility in scientific research. The covalent attachment of the environmentally sensitive dansyl fluorophore to the L-glutamic acid scaffold, combined with the stabilizing and purifying effect of dicyclohexylamine salt formation, creates a powerful and reliable analytical tool. A thorough understanding of its chemical structure is paramount for its effective application in the fields of biochemistry, analytical chemistry, and drug discovery.
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